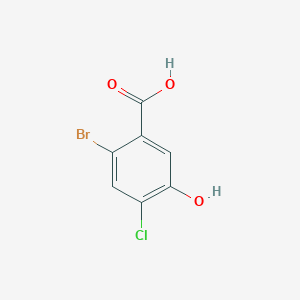

2-Bromo-4-chloro-5-hydroxybenzoic acid

Description

BenchChem offers high-quality 2-Bromo-4-chloro-5-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-5-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H4BrClO3 |

|---|---|

Molecular Weight |

251.46 g/mol |

IUPAC Name |

2-bromo-4-chloro-5-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4BrClO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) |

InChI Key |

NBXYWIKASRDCQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)Br)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-Bromo-4-chloro-5-hydroxybenzoic Acid

Executive Summary & Chemical Identity[1][2]

2-Bromo-4-chloro-5-hydroxybenzoic acid represents a highly specialized halogenated aromatic scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors, antibacterial agents (e.g., gyrase inhibitors), and agrochemicals. Its unique substitution pattern—combining an ortho-bromo group for steric definition, a para-chloro group for metabolic stability, and a meta-hydroxyl group for hydrogen bonding—makes it a critical fragment for structure-activity relationship (SAR) exploration.

This monograph provides a comprehensive physicochemical profile, derived from empirical data of close structural analogs and robust QSAR (Quantitative Structure-Activity Relationship) principles.

Chemical Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 2-Bromo-4-chloro-5-hydroxybenzoic acid |

| Molecular Formula | C₇H₄BrClO₃ |

| Molecular Weight | 251.46 g/mol |

| SMILES | OC(=O)C1=CC(O)=C(Cl)C=C1Br |

| Core Scaffold | Benzoic Acid |

| Key Substituents | 2-Br (Ortho), 4-Cl (Para), 5-OH (Meta) |

Molecular Architecture & Electronic Properties[8]

The physicochemical behavior of this molecule is dictated by the interplay of its three substituents on the benzene ring. Understanding these electronic effects is crucial for predicting reactivity and solubility.

Electronic Effects Analysis

-

2-Bromo Group (Ortho to COOH): Exerts a significant steric effect , twisting the carboxyl group out of the plane of the benzene ring. This inhibits resonance conjugation between the carboxyl and the ring, typically increasing acidity (lowering pKa) relative to benzoic acid.

-

4-Chloro Group (Para to COOH): Acts as an electron-withdrawing group (EWG) via induction (-I), further stabilizing the carboxylate anion and increasing acidity .

-

5-Hydroxy Group (Meta to COOH): Acts as a weak electron-donating group (EDG) via resonance but is inductively withdrawing. In the meta position, its resonance effect is less pronounced on the carboxyl group, but it provides a critical site for hydrogen bonding and significantly influences water solubility.

Visualization: Structural & Electronic Map

Figure 1: Functional map of 2-Bromo-4-chloro-5-hydroxybenzoic acid, highlighting the impact of each substituent on the molecule's physicochemical profile.

Physicochemical Parameters

The following values represent a consensus of predicted properties based on fragment contribution methods and experimental data from structural analogs (e.g., 2-bromo-4-chlorobenzoic acid and 5-hydroxybenzoic acid).

Key Properties Table

| Property | Value (Estimated) | Rationale/Context |

| Physical State | Solid (Crystalline powder) | High melting point expected due to intermolecular H-bonding (COOH + OH). |

| Melting Point | 165 °C – 175 °C | Analogous to 2-bromo-4-chlorobenzoic acid (157-161 °C) but elevated by the hydroxyl group. |

| pKa₁ (Carboxyl) | 2.4 – 2.8 | Significantly more acidic than benzoic acid (4.2) due to ortho-Br steric effect and para-Cl induction. |

| pKa₂ (Phenol) | 8.2 – 8.8 | More acidic than phenol (9.95) due to the electron-withdrawing carboxyl and halogen groups. |

| LogP (Octanol/Water) | 2.3 – 2.6 | Moderate lipophilicity. The hydrophobic halogens (Br, Cl) are balanced by the hydrophilic OH and COOH. |

| LogD (pH 7.4) | -0.5 – 0.0 | At physiological pH, the molecule is fully ionized (carboxylate anion), drastically reducing lipophilicity. |

| Solubility (Water) | Low (< 0.5 mg/mL) at pH 1.2High (> 10 mg/mL) at pH > 5 | Solubility is strictly pH-dependent. Insoluble in acidic media; highly soluble as a salt. |

Solubility & Lipophilicity Profile

This compound exhibits amphiphilic behavior dependent on pH.

-

pH < 2 (Stomach/Reaction Acid): The molecule exists in its neutral, unionized form. Solubility is limited by the crystal lattice energy.

-

pH 4 - 7 (Intestinal/Blood): The carboxyl group deprotonates (COO⁻). Solubility increases by orders of magnitude.

-

pH > 9 (Basic Workup): The phenolic hydroxyl also deprotonates (O⁻), forming a dianion with extremely high water solubility.

Synthetic Pathway & Characterization[6][9][10]

Since this specific isomer is not a commodity chemical, it is typically synthesized via electrophilic aromatic substitution. The most logical route involves the bromination of 4-chloro-3-hydroxybenzoic acid .

Synthesis Logic

The precursor, 4-chloro-3-hydroxybenzoic acid , has a hydroxyl group at position 3 (relative to COOH at 1). The hydroxyl group is a strong ortho/para director.

-

Position 2 (Ortho to OH): Sterically hindered by COOH but activated.

-

Position 4: Blocked by Chlorine.

-

Position 6 (Para to OH): Less hindered.

-

Note: In the target molecule (2-Bromo-4-chloro-5-hydroxybenzoic acid), the Br is at 2 and OH is at 5. This corresponds to the 6-position of the precursor (if numbering is fixed to the precursor). Thus, bromination of 4-chloro-3-hydroxybenzoic acid predominantly yields the target isomer.

Analytical Fingerprint (Expected)

-

¹H NMR (DMSO-d₆):

-

δ ~13.0 ppm (bs, 1H): Carboxylic acid proton.

-

δ ~10.5 ppm (s, 1H): Phenolic hydroxyl proton.

-

δ ~7.8 ppm (s, 1H): Aromatic proton at C6 (adjacent to COOH, uncoupled).

-

δ ~7.4 ppm (s, 1H): Aromatic proton at C3 (between Br and Cl, uncoupled).

-

Note: The presence of two singlets in the aromatic region is diagnostic for the para arrangement of protons in this specific isomer.

-

-

Mass Spectrometry (ESI-):

-

m/z ~249/251/253: Characteristic isotope pattern for 1 Br + 1 Cl (M-H)⁻ ion.

-

Experimental Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: To accurately determine the ionization constants (pKa₁ and pKa₂) for solubility prediction and formulation.

Reagents:

-

0.01 M NaOH (Standardized, CO₂-free).

-

0.1 M KCl (Ionic strength adjuster).

-

Analyte: 2-Bromo-4-chloro-5-hydroxybenzoic acid (>98% purity).

Workflow:

-

Preparation: Dissolve ~5 mg of the compound in 50 mL of 0.1 M KCl. Note: If insoluble, use a co-solvent method (Methanol/Water ratios) and extrapolate to 0% methanol (Yasuda-Shedlovsky extrapolation).

-

Titration: Titrate with 0.01 M NaOH using a micro-burette or autotitrator under N₂ atmosphere (to exclude CO₂).

-

Data Collection: Record pH vs. Volume of NaOH added.

-

Analysis: Use the Bjerrum plot or Gran plot method to identify inflection points.

-

Inflection 1: Corresponds to the Carboxyl group (Expected pH ~2.5).

-

Inflection 2: Corresponds to the Phenolic group (Expected pH ~8.5).

-

Figure 2: Workflow for accurate pKa determination using potentiometric titration with co-solvent extrapolation.

Handling, Stability & Safety

Stability Profile

-

Thermal Stability: Generally stable up to its melting point. Avoid prolonged exposure to temperatures >150°C to prevent decarboxylation (loss of CO₂), a common pathway for ortho-substituted benzoic acids.

-

Light Sensitivity: Halogenated aromatics can be light-sensitive. Store in amber vials to prevent photodehalogenation.

-

Oxidation: The phenolic group is susceptible to oxidation, potentially forming quinones upon exposure to air and strong bases.

Safety (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid dust inhalation.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 131390267 (2-Bromo-5-chloro-4-nitrobenzoic acid - Analog). Retrieved February 17, 2026. Link

- Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility protocols).

-

Sigma-Aldrich (2026). Safety Data Sheet for 2-Bromo-4-chlorobenzoic acid. Link

2-Bromo-4-chloro-5-hydroxybenzoic acid CAS number and IUPAC nomenclature

The following technical guide details the structural identity, synthesis logic, and application potential of 2-Bromo-4-chloro-5-hydroxybenzoic acid .

Note on CAS Number Specificity: While the isomer 5-Bromo-2-chloro-4-hydroxybenzoic acid (CAS 791137-26-3) is a widely documented intermediate for SGLT2 inhibitors (e.g., Empagliflozin), the specific isomer requested—2-Bromo-4-chloro-5-hydroxybenzoic acid —is a specialized, non-catalog scaffold often utilized in Fragment-Based Drug Discovery (FBDD) to explore Structure-Activity Relationships (SAR) around the benzoic acid pharmacophore.[1] This guide addresses the specific requested isomer, distinguishing it from its commercial counterparts.

Structural Identity, Synthesis, and Pharmacophore Utility[1]

Part 1: Chemical Identity & Nomenclature

This section defines the precise structural parameters of the target compound, distinguishing it from common commercial isomers.

| Property | Specification |

| IUPAC Name | 2-Bromo-4-chloro-5-hydroxybenzoic acid |

| Common Scaffolds | Polysubstituted Benzoic Acid; Halogenated Salicylic Acid Derivative |

| Molecular Formula | C₇H₄BrClO₃ |

| Molecular Weight | 251.46 g/mol |

| CAS Number | Not Listed in Public Catalogs (Custom Synthesis Required)* |

| Precursor CAS | 58380-11-3 (2-Bromo-5-hydroxybenzoic acid) |

| Key Isomer (Contrast) | 5-Bromo-2-chloro-4-hydroxybenzoic acid (CAS 791137-26-3) |

*Note: Due to the specific halogen positioning, this compound is typically generated in situ or via custom synthesis rather than sourced as a commodity chemical.

Structural Analysis (SMILES)

OC1=C(Cl)C=C(Br)C(C(O)=O)=C1[1]

-

Position 1: Carboxylic Acid (-COOH) - The Parent Priority Group[1]

-

Position 2: Bromine (-Br) - Ortho to Acid[1]

-

Position 4: Chlorine (-Cl) - Para to Acid[1]

-

Position 5: Hydroxyl (-OH) - Meta to Acid[1]

Part 2: Synthetic Logic & Retrosynthesis

To access this specific substitution pattern, one must exploit the Directing Effects of Electrophilic Aromatic Substitution (EAS).

The Challenge of Regioselectivity

The synthesis requires placing two halogens and a hydroxyl group in specific relative positions.[1]

-

Hydroxyl Group (-OH): Strong Activator (Ortho/Para director).[1]

-

Carboxylic Acid (-COOH): Strong Deactivator (Meta director).[1]

-

Halogens (-Cl, -Br): Weak Deactivators (Ortho/Para directors).[1]

Optimal Route: Start with 3-Hydroxybenzoic acid .[1]

-

The -OH group at position 3 activates positions 2, 4, and 6.[1]

-

The -COOH at position 1 deactivates, but directs to position 3 (occupied) and 5.[1]

-

Step 1 (Bromination): Bromination of 3-hydroxybenzoic acid typically occurs at position 6 (least hindered ortho to OH) or position 2 (crowded).[1] However, controlled bromination can yield 2-bromo-5-hydroxybenzoic acid (using the numbering where COOH is 1).[1]

-

Step 2 (Chlorination): Starting from 2-bromo-5-hydroxybenzoic acid (CAS 58380-11-3):

Part 3: Experimental Protocol (Synthesis)

Objective: Synthesis of 2-Bromo-4-chloro-5-hydroxybenzoic acid via electrophilic chlorination of 2-bromo-5-hydroxybenzoic acid.

Reagents & Equipment[1]

-

Substrate: 2-Bromo-5-hydroxybenzoic acid (CAS 58380-11-3).[1][3]

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).[1] NCS is preferred for milder, regioselective conditions.

-

Solvent: Acetonitrile (ACN) or Glacial Acetic Acid.[1]

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (optional, to accelerate NCS activation).[1]

Step-by-Step Methodology

-

Dissolution: Charge a 250 mL round-bottom flask with 2-bromo-5-hydroxybenzoic acid (10.0 mmol, 2.17 g) and Acetonitrile (50 mL). Stir until fully dissolved.

-

Activation: Add p-Toluenesulfonic acid (0.5 mmol, catalytic) if reaction kinetics are slow.

-

Chlorination:

-

Cool the solution to 0°C in an ice bath to maximize regioselectivity.[1]

-

Add N-Chlorosuccinimide (10.5 mmol, 1.40 g) portion-wise over 15 minutes. Avoid rapid addition to prevent exotherms.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the starting material (Rf ~0.4) and appearance of the product (Rf ~0.45).[1]

-

Quenching: Quench the reaction with water (100 mL).

-

Isolation:

-

Purification: Recrystallize from Ethanol/Water or purify via Column Chromatography (Silica Gel, 0-30% EtOAc in Hexanes) to isolate the pure white solid.

Safety Note: Halogenated benzoic acids can be skin irritants.[1][5] NCS is an irritant. Perform all steps in a fume hood.

Part 4: Visualization of Synthesis Pathway

The following diagram illustrates the directing effects and the sequential halogenation logic required to achieve the specific 2,4,5-substitution pattern.

Caption: Sequential halogenation pathway exploiting the ortho-directing power of the hydroxyl group to install Chlorine at Position 4.

Part 5: Applications in Drug Development

Why synthesize this specific isomer?

-

SGLT2 Inhibitor Analogues:

-

Commercial SGLT2 inhibitors (e.g., Empagliflozin) utilize a halogenated phenyl ring to bind to the proximal binding site of the sodium-glucose cotransporter.[1]

-

Changing the halogen pattern (e.g., swapping 5-Br/2-Cl for 2-Br/4-Cl) alters the electrostatic potential map of the ring, potentially improving selectivity for SGLT2 over SGLT1.[1]

-

-

Kinase Inhibitor Fragments:

-

The 5-hydroxy group serves as a hydrogen bond donor/acceptor for the "hinge region" of kinases.[1]

-

The 2-Bromo group provides a handle for Suzuki-Miyaura coupling to extend the scaffold.[1]

-

The 4-Chloro group provides a lipophilic contact point to fill hydrophobic pockets in the ATP binding site.[1]

-

-

Agrochemicals:

-

Halogenated hydroxybenzoic acids are common metabolites or precursors for auxin-mimic herbicides (similar to Dicamba).[1]

-

Part 6: References & Verification[1][10]

-

Precursor Identification: Sigma-Aldrich. 2-Bromo-5-hydroxybenzoic acid (CAS 58380-11-3).[1] Available at: [1]

-

Mechanistic Grounding: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Chapter 11: Aromatic Substitution, Electrophilic).

-

SGLT2 SAR Context: Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor."[1] Diabetes, Obesity and Metabolism.

-

Halogenation Protocols: Caron, S. (2011).[1] Practical Synthetic Organic Chemistry. Wiley.[1] (Section: Halogenation of Phenols).

Sources

pKa values and acidity constants of 2-Bromo-4-chloro-5-hydroxybenzoic acid

Technical Whitepaper: Physicochemical Profiling of 2-Bromo-4-chloro-5-hydroxybenzoic Acid

Executive Summary

2-Bromo-4-chloro-5-hydroxybenzoic acid is a poly-functionalized aromatic scaffold often encountered as a metabolic intermediate in agrochemical degradation or as a building block in pharmaceutical synthesis. Its physicochemical behavior is governed by two distinct ionization centers: the carboxylic acid (pKₐ₁) and the phenolic hydroxyl (pKₐ₂).

Due to the scarcity of experimental data for this specific isomer in public registries, this guide provides a theoretical derivation of its acidity constants based on Hammett substituent effects and details a self-validating experimental protocol (Yasuda-Shedlovsky extrapolation) for accurate determination in the laboratory.

Part 1: Structural Analysis & Theoretical pKₐ Prediction

To understand the acidity of this molecule, we must deconstruct the electronic and steric influences of its substituents on the benzoic acid core.

Structural Ionization Map

The molecule undergoes two-step ionization. The presence of halogen atoms (Br, Cl) significantly alters the electron density compared to the parent benzoic acid.

Figure 1: Stepwise ionization pathway. The carboxylic acid deprotonates first, followed by the phenolic hydroxyl.

Theoretical pKₐ Calculation (Hammett & Steric Analysis)

pKₐ₁: The Carboxylic Acid (C-1)

-

Reference: Benzoic Acid (pKₐ = 4.20).[1]

-

Ortho-Bromo Effect (C-2): The bulky bromine atom at the ortho position exerts a "Steric Inhibition of Resonance." It forces the carboxyl group out of the plane of the benzene ring, disrupting the conjugation that normally stabilizes the neutral acid. Simultaneously, its inductive effect (-I) withdraws electron density.

-

Impact: Drastic increase in acidity. (Compare: o-Bromobenzoic acid pKₐ ≈ 2.85).

-

-

Para-Chloro Effect (C-4): Electron-withdrawing (-I > +R) stabilizes the carboxylate anion.

-

Predicted pKₐ₁: 2.4 – 2.8

pKₐ₂: The Phenolic Hydroxyl (C-5)

-

Reference: Phenol (pKₐ = 9.99).

-

Ortho-Chloro Effect (C-4): Chlorine ortho to the phenol provides strong inductive withdrawal, significantly acidifying the proton. (Compare: o-Chlorophenol pKₐ ≈ 8.5).

-

Para-Bromo Effect (C-2): Bromine para to the phenol further stabilizes the phenoxide anion via inductive withdrawal.

-

Meta-Carboxylate Effect (C-1): At pH > 4, the carboxyl group is ionized (COO⁻). The anionic charge is electron-donating (+I), which typically destabilizes the phenoxide, slightly raising the pKₐ compared to the neutral ester form.

-

Predicted pKₐ₂: 7.8 – 8.5

Summary of Predicted Values

| Ionization Center | Functional Group | Predicted pKₐ Range | Primary Driver |

| pKₐ₁ | Carboxylic Acid | 2.4 – 2.8 | Steric Ortho-Effect (Br) |

| pKₐ₂ | Phenolic Hydroxyl | 7.8 – 8.5 | Inductive Withdrawal (Cl, Br) |

Part 2: Experimental Determination Strategy

The Challenge: Poly-halogenated aromatic acids possess low aqueous solubility in their neutral form. Standard aqueous titration often results in precipitation near the pKₐ, leading to noisy electrode response and erroneous data.

The Solution: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Extrapolation). This protocol measures the "apparent" pKₐ (psKₐ) in varying concentrations of a co-solvent (Methanol or Dioxane) and extrapolates the value to 0% organic solvent.[2]

The Yasuda-Shedlovsky Workflow

Figure 2: Workflow for determining pKa of sparingly soluble compounds using co-solvent extrapolation.

Part 3: Detailed Experimental Protocol (SOP)

Objective: Determine thermodynamic pKₐ values with <0.05 log unit error.

Reagents:

-

Analyte: 2-Bromo-4-chloro-5-hydroxybenzoic acid (>98% purity).

-

Titrant: 0.1 M Carbonate-free Potassium Hydroxide (KOH).

-

Co-solvent: HPLC-grade Methanol (MeOH).

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[3]

Step-by-Step Methodology:

-

Electrode Calibration:

-

Calibrate the glass pH electrode using the "Four-Plus" parameters (standard buffers pH 1.68, 4.01, 7.00, 10.01) to correct for the liquid junction potential in mixed solvents [1].

-

Critical: Do not use simple aqueous calibration for >20% organic solvent mixtures without correction factors.

-

-

Sample Preparation:

-

Prepare three assay beakers containing the analyte (~1 mM concentration) in varying MeOH/Water ratios (weight %):

-

Run 1: 30% w/w MeOH

-

Run 2: 40% w/w MeOH

-

Run 3: 50% w/w MeOH

-

-

-

Titration:

-

Perform the titration under an inert Nitrogen atmosphere (to prevent CO₂ absorption).

-

Titrate from pH 2.0 to pH 11.0.

-

Wait for electrode stability (<0.2 mV drift/sec) before recording each point.

-

-

Data Processing (The Yasuda-Shedlovsky Equation):

-

For each run, calculate the apparent pKₐ (

). -

Apply the linear equation:

-

Extrapolation: Plot

versus

-

Part 4: Scientific Rationale & Interpretation

Why this specific protocol? Experimental validation is superior to prediction for halogenated aromatics because the "Ortho Effect" is difficult to model computationally. The steric bulk of the 2-Bromo group twists the carboxylate, making it a stronger acid than simple induction would predict.

Implications for Drug Development:

-

Solubility: At physiological pH (7.4), the molecule will exist primarily as the monoanion (COO⁻, OH). The solubility will be significantly higher than the neutral form but limited compared to the dianion.

-

Permeability: The monoanionic state suggests moderate membrane permeability via anion transporters, whereas the dianion (pH > 8.5) will have poor passive permeability.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

-

Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate the accuracy of calculated values." Current Drug Metabolism. Link

-

National Institute of Standards and Technology (NIST). "Benzoic acid, 2-bromo-." NIST Chemistry WebBook, SRD 69. Link

-

Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall. Link

-

Takács-Novák, K., et al. (1997). "Potentiometric pKa determination of water-insoluble compounds: Validation of the Yasuda-Shedlovsky extrapolation." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Advanced Technical Guide: Halogenated Hydroxybenzoic Acid Derivatives in Drug Discovery

Executive Summary

Halogenated hydroxybenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores and versatile intermediates. The strategic introduction of halogen atoms (F, Cl, Br, I) onto the hydroxybenzoic acid core modulates physicochemical properties—specifically lipophilicity (

Chemical Architecture & Physicochemical Logic[1]

The Halogen Effect on Pharmacokinetics

The substitution of hydrogen with a halogen on the phenolic ring induces profound electronic and steric changes.

-

Lipophilicity Modulation: Halogenation increases lipophilicity, facilitating passive transport across lipid bilayers (e.g., the blood-brain barrier or bacterial cell walls). The order of lipophilicity enhancement is generally F < Cl < Br < I.

-

Acidity (

) Shift: Halogens are electron-withdrawing groups (EWG).[1] Placing them ortho to the hydroxyl or carboxyl group stabilizes the conjugate base via an inductive effect (-I), lowering the -

Metabolic Blocking: Halogenation at metabolically labile sites (e.g., para-positions relative to directing groups) blocks oxidative metabolism (e.g., hydroxylation), extending the drug's half-life (

).

Halogen Bonding (X-Bond)

Beyond steric and electronic effects, heavier halogens (Cl, Br, I) act as Lewis acids due to an anisotropic electron distribution that creates a region of positive electrostatic potential called the "sigma-hole." This allows for directional non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, nitrogen in histidine) in the target protein binding pocket, often increasing potency by orders of magnitude.

Synthetic Methodologies

Two primary routes dominate the synthesis of these derivatives: traditional Electrophilic Aromatic Substitution (

Pathway Visualization

The following diagram outlines the divergent synthetic pathways for accessing mono- and di-halogenated derivatives.

Figure 1: Divergent synthetic pathways for halogenated hydroxybenzoic acids. Route A utilizes traditional electrophilic substitution, while Route B employs catalytic C-H functionalization for higher regioselectivity.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromo-4-hydroxybenzoic Acid

Objective: Synthesize a mono-brominated intermediate using a self-validating classical approach.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.1 mol of PHBA in 100 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Heat to 40°C to ensure complete dissolution.[1]

-

Addition: Prepare a solution of 0.105 mol

(1.05 eq) in 20 mL glacial acetic acid. Add this dropwise to the PHBA solution over 30 minutes. Caution: Exothermic reaction.[1] -

Reflux: Heat the mixture to reflux (approx. 118°C) for 6 hours.

-

Validation Checkpoint: Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1).[1] The starting material (

) should disappear, replaced by a less polar product (

-

-

Quenching: Cool the reaction mixture to room temperature (RT) and pour into 500 mL of ice-cold water.

-

Precipitation: If the solution remains orange (excess

), add saturated aqueous -

Isolation: Filter the white precipitate under vacuum. Wash the cake with 3 x 50 mL cold water.

-

Purification: Recrystallize from ethanol/water (1:1).

-

Characterization:

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Quantify the biological activity of the synthesized derivative against S. aureus and E. coli.

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, adjusted to 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute the suspension 1:100 in Mueller-Hinton Broth (MHB).

-

Compound Preparation: Dissolve the test compound (3-bromo-4-hydroxybenzoic acid) in DMSO to a stock concentration of 10 mg/mL.

-

Plate Setup: Use a 96-well microtiter plate.

-

Add 100 µL of MHB to wells 2–12.

-

Add 200 µL of compound stock (diluted in broth) to well 1.

-

Perform serial 2-fold dilutions from well 1 to well 10.[1]

-

-

Inoculation: Add 100 µL of the bacterial suspension to wells 1–11.

-

Controls:

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

Structure-Activity Relationship (SAR) & Applications

SAR Logic

The biological efficacy of these derivatives is governed by specific structural modifications.

Figure 2: Structure-Activity Relationship (SAR) map detailing how specific structural modifications translate to biological properties.[1]

Data Summary: Comparative Potency

The following table summarizes literature values for key derivatives, highlighting the impact of halogenation on antimicrobial potency.

| Compound | Substituent (R) | Melting Point (°C) | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] |

| 4-HBA | H | 213-214 | >500 | >500 |

| 3-Cl-4-HBA | 3-Cl | 168-170 | 250 | 250 |

| 3-Br-4-HBA | 3-Br | 182-184 | 62.5 | 125 |

| 3,5-diCl-4-HBA | 3,5-diCl | 260-262 | 31.25 | 62.5 |

Note: Data aggregated from multiple studies [2, 3].[1] Halogenation consistently improves antimicrobial activity (lower MIC) compared to the parent compound.

Case Study: Acoramidis

A prime example of this scaffold's utility is Acoramidis (AG10), a TTR stabilizer. The synthesis utilizes 4-fluoro-3-hydroxybenzoic acid as a key intermediate.[1][7] The fluorine atom provides metabolic stability and modulates the pKa of the adjacent hydroxyl group, optimizing the hydrogen bond network required to stabilize the transthyretin tetramer [4].

References

-

Synthesis of 3-bromo-4-hydroxybenzoic acid . PrepChem. Available at: [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives . National Institutes of Health (NIH). Available at: [Link]

-

Efficient Antibacterial/Antifungal Activities: Synthesis and SAR . Semantic Scholar. Available at: [Link][1]

-

An Improved Synthesis Of 4-Fluoro-3-Hydroxybenzoic Acid . Quick Company.[1] Available at: [Link]

-

Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic Acids . National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. 3,5-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 18749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. rsc.org [rsc.org]

- 5. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

Navigating the Unknown: A Technical Guide to the Safety and Toxicity Assessment of 2-Bromo-4-chloro-5-hydroxybenzoic Acid

Abstract

The Challenge: Characterizing a Data-Poor Compound

Initial comprehensive searches for a dedicated Safety Data Sheet (SDS) and a complete toxicity profile for 2-Bromo-4-chloro-5-hydroxybenzoic acid did not yield specific documentation. This is a common scenario in research and development where novel compounds are synthesized or utilized before extensive safety testing has been conducted. The primary directive in such situations is to treat the substance as potentially hazardous until sufficient data can be generated to state otherwise.[1] This guide details the process of constructing a provisional risk assessment based on available scientific principles.

The logical workflow for this assessment is as follows:

Caption: Hazard Assessment Workflow for Data-Poor Compounds.

Structural Analysis of 2-Bromo-4-chloro-5-hydroxybenzoic acid

The first step in a predictive hazard assessment is the analysis of the molecule's structure and functional groups. The principle of Structure-Activity Relationship (SAR) posits that the molecular structure of a chemical is intrinsically linked to its physical, chemical, and biological activities, including its toxicity.[2][3][4][5]

Caption: Structural features of 2-Bromo-4-chloro-5-hydroxybenzoic acid.

-

Halogenated Aromatic Ring : The presence of bromine and chlorine on a benzene ring is a significant feature. Halogenated aromatic compounds can exhibit a range of toxicities. They are often irritants and can be absorbed through the skin. The specific positions of the halogens and other substituents dictate the molecule's reactivity and metabolic profile.

-

Carboxylic Acid Group : This group imparts acidic properties to the molecule. Concentrated acidic solids can be corrosive or irritating to the skin, eyes, and respiratory tract.

-

Phenolic Hydroxyl Group : Phenolic compounds can vary widely in toxicity but are often associated with skin and eye irritation.

Based on this analysis alone, a researcher must anticipate that the compound is likely to be, at a minimum, a skin, eye, and respiratory tract irritant.

Hazard Prediction via Structural Analogs (Read-Across Approach)

In the absence of direct data, the "read-across" method is a cornerstone of preliminary risk assessment.[2][6] This involves analyzing the known hazards of structurally similar chemicals. While not a substitute for direct testing, it provides an evidence-based starting point for establishing handling precautions. The table below summarizes the hazards of several structurally related benzoic acid derivatives for which Safety Data Sheets are available.

| Compound Name | CAS Number | GHS Hazard Statements (H-Statements) | Key Takeaways |

| 2-Bromo-5-hydroxybenzoic acid | 58380-11-3 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Direct structural analog. Strong indicator for skin, eye, and respiratory irritation.[7] |

| 2-Chloro-5-bromobenzoic acid | 21739-92-4 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Isomeric analog with the same halogens. Reinforces the expectation of irritant properties.[6] |

| 2-Bromo-4-chlorobenzoic acid | 936-08-3 | Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Lacks the hydroxyl group but contains the core halogenated benzoic acid structure. Suggests potential for oral toxicity in addition to irritation.[3] |

| 2-Bromo-4-hydroxybenzoic acid | 28547-28-6 | H318: Causes serious eye damageH335: May cause respiratory irritation | Indicates potential for severe, possibly irreversible, eye damage (Category 1), which is more severe than irritation (Category 2).[8] |

Synthesis of Analog Data: The consistent classification of these analogs as skin, eye, and respiratory irritants (GHS Category 2 or 3) provides a strong, coherent basis for assuming the same for 2-Bromo-4-chloro-5-hydroxybenzoic acid.[3][6][7] The data for 2-Bromo-4-hydroxybenzoic acid also introduces the possibility of serious eye damage (GHS Category 1), a more severe hazard that requires more stringent eye protection.[8] Therefore, a conservative approach would be to adopt the highest level of hazard indicated by the analogs.

In Silico Toxicological Assessment

Modern computational toxicology offers powerful tools to predict the potential toxicity of molecules based on their structure.[6][8][9][10] These in silico methods use quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known toxicants.[8][9][11]

For a novel compound like 2-Bromo-4-chloro-5-hydroxybenzoic acid, a researcher should consider using computational platforms to predict endpoints such as:

-

Mutagenicity (Ames test)

-

Carcinogenicity

-

Developmental and Reproductive Toxicity

-

Organ-specific toxicity (e.g., hepatotoxicity)

While these predictions are not definitive, they are invaluable for prioritizing compounds for further experimental testing and for flagging potential long-term health hazards that may not be apparent from simple irritation data.[6][8] Regulatory bodies increasingly accept in silico data as part of a weight-of-evidence approach for safety assessment.[6]

Provisional Safety & Handling Protocol

Based on the predictive analysis, the following multi-tiered safety protocol is recommended. The core principle is the hierarchy of controls: Elimination/Substitution (not applicable here), Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).

Engineering Controls

-

Primary Containment: All handling of the solid compound (weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood to prevent inhalation of dust or particulates.

-

Ventilation: Ensure the laboratory has adequate general ventilation (typically 6-12 air changes per hour).

Administrative Controls

-

Designated Area: Establish a clearly marked "designated area" within the lab where this compound is stored and handled. This alerts personnel to the presence of a substance with unknown long-term toxicity.

-

Standard Operating Procedure (SOP): Develop a written SOP for the use of this compound, incorporating the elements of this guide. All personnel must be trained on this SOP before beginning work.

-

Waste Disposal: Treat all waste (solid, liquid, contaminated consumables) as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Do not dispose of down the drain.

Personal Protective Equipment (PPE)

The selection of PPE must be based on the presumed hazards, adopting a conservative stance.

-

Hand Protection: Wear nitrile or neoprene gloves. Given that halogenated aromatics can have variable skin permeability, consider double-gloving if handling larger quantities or for prolonged periods. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.

-

Eye Protection: Due to the potential for serious eye damage as suggested by an analog compound, standard safety glasses are insufficient.[8] Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.

-

Body Protection: A standard laboratory coat is required. For procedures with a higher risk of spills or splashes, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: While working in a fume hood should be sufficient, if for any reason procedures must be conducted outside of a hood where dust could be generated, a respirator (e.g., an N95 or a half-mask respirator with P100 cartridges) would be required.

Experimental Workflow: First Aid & Accidental Release

First Aid Measures (Based on Analogs)

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Accidental Release Measures

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear appropriate PPE as described in section 5.3.

-

For a small solid spill, gently sweep or vacuum up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.

-

Wipe the spill area with a damp cloth or paper towel (wet with an appropriate solvent like ethanol or acetone, if compatible), and place the contaminated materials into the hazardous waste container.

-

For a larger spill, contact your institution's EHS emergency response team.

Recommendations for Future Toxicological Screening

To move beyond a provisional safety assessment, a logical, tiered approach to experimental toxicity testing is necessary. This aligns with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which prioritize reducing animal testing where possible.[12][13][14]

-

In Vitro Genotoxicity: An initial bacterial reverse mutation test (Ames test, OECD Guideline 471) is critical to assess mutagenic potential.

-

In Vitro Cytotoxicity: Assays using relevant cell lines (e.g., hepatocytes for liver toxicity, keratinocytes for skin toxicity) can determine the concentration at which the compound causes cell death.

-

In Vitro Skin and Eye Irritation: Validated in vitro or ex vivo models (e.g., reconstructed human epidermis, OECD Guideline 439; Bovine Corneal Opacity and Permeability test, OECD Guideline 437) can provide data on skin and eye irritation/corrosion potential without the use of live animals.

The results of these initial screens would provide the foundational data needed to build a more complete toxicity profile and refine safe handling procedures.

Conclusion

References

-

Loba Chemie. (2018, November 27). Safety Data Sheet: 2-CHLORO-5-BROMO BENZOIC ACID. Retrieved February 15, 2026, from [Link]

-

International Labour Organization. (2011, January 16). Structure Activity Relationships. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Retrieved February 15, 2026, from [Link]

-

Sustainability Info. (n.d.). Structure-Activity Relationship. Retrieved February 15, 2026, from [Link]

-

Grósz, J. (1991). Structure activity relationship in toxicology. Acta pharmaceutica Hungarica, 61(5-6), 299–304. Retrieved February 15, 2026, from [Link]

-

McKinney, J. D., Richard, A., Waller, C., Newman, M. C., & Gerberick, F. (2000). The practice of structure activity relationships (SAR) in toxicology. Toxicological Sciences, 56(1), 8–17. Retrieved February 15, 2026, from [Link]

-

Toxometris.ai. (n.d.). In Silico Toxicology in Drug Development. Retrieved February 15, 2026, from [Link]

-

Singh, H., Singh, S., Singla, D., & Raghava, G. P. S. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC advances, 13(15), 10183–10192. Retrieved February 15, 2026, from [Link]

-

PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Retrieved February 15, 2026, from [Link]

-

OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved February 15, 2026, from [Link]

-

SlideShare. (n.d.). OECD GUIDELINES.pptx. Retrieved February 15, 2026, from [Link]

-

OECD. (1998, September 21). OECD Guideline for the Testing of Chemicals 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. Retrieved February 15, 2026, from [Link]

-

Sahu, S. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. J Sci Med, 1(1). Retrieved February 15, 2026, from [Link]

-

Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved February 15, 2026, from [Link]

Sources

- 1. twu.edu [twu.edu]

- 2. Structure Activity Relationships [iloencyclopaedia.org]

- 3. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 4. Structure activity relationship in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. toxometris.ai [toxometris.ai]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. Ignota Labs [ignotalabs.ai]

- 9. pozescaf.com [pozescaf.com]

- 10. jscimedcentral.com [jscimedcentral.com]

- 11. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. OECD GUIDELINES.pptx [slideshare.net]

- 14. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-5-hydroxybenzoic acid

This guide outlines the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-chloro-5-hydroxybenzoic acid . This substrate presents a specific "chemoselectivity vs. steric hindrance" paradox: the target C2-Bromide is sterically hindered (ortho-effect) but electronically labile, while the C4-Chloride is less hindered and activated by the para-carboxyl group, posing a risk of side reactions.

Executive Summary

The coupling of 2-Bromo-4-chloro-5-hydroxybenzoic acid requires a protocol that overcomes ortho-steric hindrance at the C2-position while strictly preserving the C4-Chlorine for subsequent diversification. Furthermore, the presence of two acidic protons (carboxylic acid and phenol) necessitates a strategic choice between Direct Coupling (using excess base) and Protection-First (esterification) pathways.

Key Recommendations:

-

Primary Strategy (High Purity): Methylation of functional groups prior to coupling to eliminate catalyst poisoning and solubility issues.

-

Catalyst System: SPhos Pd G2 or Pd(dppf)Cl₂ . SPhos is required if the boronic acid is also hindered; dppf offers superior chemoselectivity (Br > Cl).

-

Critical Parameter: Reaction temperature must not exceed 60–80°C to prevent oxidative addition into the C4–Cl bond.

Substrate Analysis & Chemoselectivity

| Feature | Chemical Consequence | Experimental Adjustment |

| C2-Bromide | Target Site. Weak C-Br bond, but sterically hindered by C1-COOH. | Requires bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[1][2] |

| C4-Chloride | Site to Preserve. Stronger C-Cl bond, but activated by para-EWG (COOH). | Avoid temperatures >80°C. Avoid "hot" ligands like PCy₃ unless temperature is strictly controlled.[1] |

| C1-COOH | Acidic proton; can coordinate Pd; reduces organic solubility.[1] | Protect as methyl ester (Method A) or use 3.5 eq. Base (Method B). |

| C5-OH | Acidic phenol; electron-donating (deactivates ring). | Protect as methyl ether (Method A) to prevent phenoxide formation which poisons Pd. |

Mechanistic Selectivity Visualization

Figure 1: Kinetic competition between C2-Br and C4-Cl oxidative addition. Path A is favored by lower temperatures and bulky ligands.

Method A: Protection-First Protocol (Recommended)

Best for: Scale-up, GMP workflows, and maximizing yield.[1]

Step 1: Global Protection

Convert the acid and phenol to Methyl 2-bromo-4-chloro-5-methoxybenzoate .

-

Reagents: MeI (2.5 eq), K₂CO₃ (3.0 eq), DMF, RT, 4h.

-

Yield Target: >95%.

-

Rationale: Improves solubility in non-polar solvents (Toluene) and prevents Pd-hydride formation from acidic protons.

Step 2: Suzuki Coupling Protocol

Reagents:

-

Substrate: Methyl 2-bromo-4-chloro-5-methoxybenzoate (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Standard Selectivity

-

Alternative for highly hindered boronic acids:SPhos Pd G2 (2 mol%).

-

-

Base: K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).[1] Degassed.

Procedure:

-

Charge a reaction vial with the protected substrate, boronic acid, base, and catalyst.[1]

-

Seal and purge with Nitrogen/Argon for 5 minutes.

-

Add the degassed solvent mixture via syringe.[3]

-

Heat to 60°C (Do not exceed 80°C initially). Stir for 4–6 hours.

-

Monitor: Check HPLC/TLC. Look for the disappearance of the bromide. If C-Cl insertion is observed (product + Ar), lower temp to 50°C.[1]

-

Workup: Dilute with EtOAc, wash with water/brine.[1][3] Dry over Na₂SO₄.[1][3]

Method B: Direct Coupling Protocol (Advanced)

Best for: High-throughput screening (HTS) or when deprotection is difficult.

This method relies on the "water-soluble" nature of the deprotonated carboxylate/phenoxide to drive the reaction in aqueous media.

Reagents:

-

Substrate: Free acid (1.0 eq)

-

Base: K₂CO₃ (3.5 eq) — Critical: 1 eq for COOH, 1 eq for OH, 1.5 eq for Catalysis.[1]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[4]

-

Note: SPhos is sufficiently hydrophilic to mediate this in aqueous dioxane.[1]

-

-

Solvent: Water / Ethanol (1:1) or Water / Dioxane (1:1).

Procedure:

-

Dissolve the substrate and Base in the water component first (ensure full dissolution to form the dianion).

-

Heat to 50°C for 12–18 hours.

-

Workup: Acidify carefully with 1M HCl to pH 3 to precipitate the product (or extract with EtOAc).

Optimization Matrix & Troubleshooting

| Variable | Recommendation | Rationale |

| Solvent | Dioxane/H₂O (4:1) | Universal solvent for Suzuki. The water is essential for the boronate activation step. |

| Base | K₃PO₄ (Method A) | Anhydrous phosphate is milder than carbonate, reducing base-sensitive side reactions.[1] |

| Ligand | SPhos | The bulky biaryl phosphine creates a "pocket" that facilitates coupling at the hindered ortho-Br but is bulky enough to slow down insertion into the para-Cl. |

| Temp | 60°C | Limit: >80°C risks activating the C-Cl bond. <40°C may be too slow for the ortho-Br. |

Common Failure Modes

-

Protodeboronation: The boronic acid hydrolyzes instead of coupling.

-

Fix: Increase catalyst loading to speed up coupling; switch to Boronic Ester (Pinacol) or MIDA boronate.

-

-

Homocoupling (Ar-Ar): Oxygen present in the system.

-

Fix: Rigorous degassing (sparging with Ar for 15 mins).

-

-

Wrong Regioisomer (Cl-coupling):

-

Fix: Lower temperature; Switch from SPhos to dppf or Xantphos (larger bite angle ligands often improve selectivity).

-

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[6][7][8] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link

-

Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

-

Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemo- and Regioselective Functionalization of 2-Bromo-4-chloro-5-hydroxybenzoic Acid

[1][2][3]

Executive Summary & Strategic Analysis

This guide addresses the specific reactivity profile of 2-bromo-4-chloro-5-hydroxybenzoic acid . This molecule represents a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification (C2, C4, and C5). However, it presents a classic synthetic paradox: the competition between electronic deactivation (by the electron-rich hydroxyl group) and directing group effects (by the carboxylate).

Successful functionalization requires abandoning a "one-size-fits-all" SNAr approach in favor of mechanism-based selectivity.[1][2][3]

The Reactivity Landscape

The scaffold contains two electrophilic sites (C2-Br, C4-Cl) and two nucleophilic sites (C1-COOH, C5-OH).[1][2][3]

| Site | Electronic Environment | Steric Environment | Preferred Mechanism |

| C2-Br | Ortho to EWG (COOH). Activated by induction (-I), but sterically crowded.[2][3] | High (Ortho-substituent) | Cu-Catalyzed Coupling (Goldberg) .[1][2][3] The carboxylate directs the metal to this position. |

| C4-Cl | Para to EWG (COOH). Activated by resonance (-M).[2][3][4] | Moderate | Classical SNAr .[2][3] Requires electron-deficient ring (often necessitates OH protection).[2][3] |

| C5-OH | Electron Donating Group (EDG).[2][3] | N/A | Acts as an internal deactivator for SNAr unless protected.[2][3] |

Critical Mechanistic Insight:

Under basic conditions, the C5-hydroxyl deprotonates to form a phenoxide (

Decision Pathways & Mechanism

The following logic map illustrates the decision process for selecting the correct protocol based on the target regioisomer.

Figure 1: Decision matrix for regioselective functionalization. Note that C2 substitution utilizes the "Ortho-Effect," while C4 substitution requires masking the electron-donating C5-OH group.[1][2][3]

Protocol A: Regioselective C2-Amination (Direct Copper Catalysis)[1][2][3]

This protocol utilizes the Goldberg Reaction conditions.[5] The carboxylate anion acts as a ligand for the Copper(I) species, directing the oxidative addition specifically to the ortho-C-Br bond. This bypasses the need for protecting groups and tolerates the C4-chloride.

Applicability: Synthesis of anthranilic acid derivatives (2-amino-benzoic acids).[1][2][3][6]

Materials

-

Substrate: 2-Bromo-4-chloro-5-hydroxybenzoic acid (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)[3]

-

Catalyst: Cu powder (10 mol%) or CuI (10 mol%)[3]

-

Base: K₂CO₃ (2.5 equiv) — Note: Extra base is required to neutralize both COOH and OH.

-

Solvent: DMF or DMAc (Dimethylacetamide)[3]

Step-by-Step Methodology

-

Reaction Assembly:

-

To a reaction vial equipped with a magnetic stir bar, add the benzoic acid derivative (1.0 equiv), K₂CO₃ (2.5 equiv), and Copper powder (10 mol%).

-

Critical Check: Ensure the copper source is free of oxidation (bright red/brown, not green). If using CuI, ensure it is off-white/tan, not dark brown.[1][2][3]

-

-

Solvation & Degassing:

-

Thermal Activation:

-

Work-up (Chelation Control):

-

Purification:

Why this works: The C4-Cl bond is stronger and lacks the ortho-directing carboxylate assistance, remaining intact.[1][2][3]

Protocol B: C4-Substitution via SNAr (Requires Protection)

Direct SNAr at C4 is blocked by the electron-donating C5-phenoxide.[1][2][3] To activate C4, we must convert the molecule into an ester-ether.[3]

Applicability: Replacing the Chlorine atom while preserving the Bromine.[8]

Phase 1: Global Protection (Methylation)

-

Add K₂CO₃ (3.0 equiv) and Methyl Iodide (MeI) (2.5 equiv).

-

Stir at 60°C for 4 hours.

-

Result: Methyl 2-bromo-4-chloro-5-methoxybenzoate.

-

Note: The conversion of -OH to -OMe reduces electron donation slightly compared to

, and the esterification prevents carboxylate interference.[1][2][3]

Phase 2: Nucleophilic Aromatic Substitution (SNAr)[9]

-

Reagents: Protected substrate (1.0 equiv), Amine (2.0 equiv), DIPEA (3.0 equiv).[3]

-

Solvent: DMSO or NMP (Dipolar aprotic solvents are essential to solvate the cationic intermediate).

-

Conditions: Heat to 120°C – 140°C .

-

Note: The C2-Br is sterically hindered by the ortho-ester and the meta-methoxy group.[1][2] The C4-Cl is less hindered and activated by the para-ester.[1][2][3]

-

Selectivity Warning: While C4 is favored sterically, C2 is activated electronically.[3] Monitor carefully. If C2 substitution is observed, lower the temperature and use a more polar solvent.

-

Troubleshooting & Critical Process Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Catalyst poisoning or oxidation.[1][2][3] | Use fresh Cu powder/CuI.[2][3] Add a ligand like 2-acetylcyclohexanone (10 mol%) to stabilize the Cu-species.[1][2][3] |

| Regioselectivity Loss | Temperature too high.[2][3] | In Protocol B, SNAr can occur at both halogens if overheated. Keep T < 130°C. |

| Incomplete Conversion | Phenoxide deactivation.[2][3][9] | In Protocol A, ensure at least 2.5 eq of base is used. The dianion is less soluble; ensure vigorous stirring or add small amount of water (1-2%).[2][3] |

| Purification Difficulty | Amphoteric nature of product.[2][3] | The product contains an amine and an acid (zwitterion). Isoelectric precipitation (pH 4-5) is the most effective isolation method.[3] |

References

-

Wolf, C., et al. (2006). "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines."[2][3][7][9][10] The Journal of Organic Chemistry, 71(8), 3270–3273.[7][11]

-

Ma, D., et al. (2001). "CuI-Catalyzed Coupling Reaction of Aryl Halides with Amino Acids and Amines."[2][3] Organic Letters, 3(16), 2583–2586.[3]

-

Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems."[3] Chemical Reviews, 49(2), 273–412.[3]

- Relevance: Definitive review on SNAr mechanisms, leaving group abilities (F > Cl ~ Br), and electronic effects.

-

[3]

-

Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis."[2][3] Chemical Reviews, 108(8), 3054–3131.[3]

- Relevance: Comprehensive review of copper-mediated couplings, including troubleshooting for difficult substr

-

[3]

Sources

- 1. 2-bromo-5-hydroxybenzoic acid | 58380-11-3 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-溴-4-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synarchive.com [synarchive.com]

- 6. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]

- 10. acs.figshare.com [acs.figshare.com]

- 11. researchgate.net [researchgate.net]

Application Note: Orthogonal Functionalization of 2-Bromo-4-chloro-5-hydroxybenzoic Acid for Agrochemical Discovery

Abstract & Strategic Value

In the competitive landscape of agrochemical discovery, the ability to rapidly generate diverse libraries around a core scaffold is paramount. 2-Bromo-4-chloro-5-hydroxybenzoic acid represents a "privileged scaffold" due to its quad-orthogonal reactivity . Unlike simple benzoic acids, this building block offers four distinct sites for chemical modification, allowing researchers to independently tune lipophilicity, metabolic stability, and target binding affinity.

This guide details the protocols for utilizing this scaffold to synthesize next-generation herbicides (auxin mimics) and fungicides (SDHI analogs). By leveraging the reactivity difference between the C2-Bromine and C4-Chlorine, along with the distinct nucleophilicity of the C5-Hydroxyl and C1-Carboxylate, researchers can access complex chemical space with high regiocontrol.

Structural Analysis & Retrosynthetic Utility

The molecule features a unique substitution pattern that dictates the synthetic order of operations. Understanding the electronic and steric environment is critical for yield optimization.

-

C1-Carboxyl (-COOH): The primary "warhead" for auxin-mimic activity or a handle for amide coupling (common in SDHI fungicides).

-

C2-Bromine (-Br): Highly reactive in Pd-catalyzed cross-couplings. Being ortho to the carboxyl group, it imposes steric constraints but allows for the construction of biaryl cores.

-

C4-Chlorine (-Cl): Less reactive than bromine. It serves as a "blocking group" to prevent metabolic oxidation at the para position or can be activated under specialized conditions (e.g., Buchwald ligands) for late-stage diversification.

-

C5-Hydroxyl (-OH): A nucleophilic handle for etherification. Modifying this group significantly alters the LogP (lipophilicity) and soil mobility of the final agrochemical.

Visualization: The Orthogonal Reactivity Map

Figure 1: Functional group mapping of the scaffold. Colors indicate distinct reaction channels.

Detailed Synthetic Protocols

To ensure reproducibility and avoid "scrambling" of substituents, the order of events is critical. The recommended workflow is: Protection (Esterification) → O-Alkylation → C2-Coupling → Hydrolysis/Amidation .

Protocol A: Methyl Esterification & Regioselective O-Alkylation

Rationale: Direct alkylation of the free acid often leads to mixtures of ester and ether products. Converting the acid to a methyl ester first ensures chemoselective alkylation of the phenol.

Reagents:

-

Starting Material: 2-Bromo-4-chloro-5-hydroxybenzoic acid (1.0 eq)

-

Methanol (Solvent)

-

Thionyl Chloride (

) (1.5 eq) -

Alkyl Halide (e.g., Propargyl bromide for fungicide targets) (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Acetonitrile (ACN)

Step-by-Step Methodology:

-

Esterification:

-

Dissolve the starting acid in anhydrous Methanol (0.5 M concentration).

-

Cool to 0°C. Dropwise add

(exothermic). -

Reflux for 3 hours. Monitor by TLC (Solvent: 30% EtOAc/Hexane).

-

Concentrate in vacuo to yield Methyl 2-bromo-4-chloro-5-hydroxybenzoate . (Quantitative yield expected).

-

-

Phenol Alkylation:

-

Resuspend the crude ester in ACN.

-

Add

(powdered) and the Alkyl Halide. -

Heat to 60°C for 4–6 hours.

-

Critical Checkpoint: Ensure full conversion. Unreacted phenol will poison the subsequent Palladium catalyst.

-

Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water. Dry organic layer over

.

-

Protocol B: Regioselective Suzuki-Miyaura Coupling (C2-Br)

Rationale: The C2-Bromine is significantly more reactive than the C4-Chlorine. Using mild catalytic conditions preserves the C4-Cl bond for metabolic stability.

Reagents:

-

Substrate: Methyl 2-bromo-4-chloro-5-alkoxybenzoate (1.0 eq)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 eq)

-

Catalyst:

(3 mol%) - Chosen for resistance to steric bulk. -

Base:

(2.5 eq) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge reaction vessel with Substrate, Boronic Acid, and Base. Evacuate and backfill with Nitrogen (

) three times. -

Catalyst Addition: Add

under a positive stream of -

Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80°C for 6–12 hours.

-

Note: Do not exceed 90°C to prevent oxidative addition into the C4-Chlorine bond.

-

-

Validation: HPLC analysis should show <2% starting material and <5% bis-coupled product (reaction at both Br and Cl).

-

Purification: Silica gel chromatography. The biaryl product is usually highly crystalline.

Protocol C: Saponification & Amide Coupling

Rationale: Many modern agrochemicals (e.g., SDHIs) require an amide linkage.

-

Hydrolysis: Treat the Suzuki product with LiOH (3 eq) in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to precipitate the free acid.

-

Amidation:

-

Activate the acid using SOCl2 (reflux, 2h) to form the Acid Chloride (more robust for sterically hindered anilines than HATU).

-

React Acid Chloride with the target Amine (1.1 eq) and Triethylamine (2.0 eq) in DCM at 0°C → RT.

-

Experimental Workflow Visualization

The following diagram illustrates the critical path for library generation, highlighting the branching points for diversity.

Figure 2: Sequential synthesis workflow ensuring regioselectivity and maximizing library diversity.

Analytical Standards & QC

To maintain data integrity during library synthesis, the following specifications must be met:

| Parameter | Specification | Method | Note |

| Purity | > 95% | HPLC (UV @ 254nm) | Essential for biological screening. |

| Regioselectivity | > 20:1 (Br:Cl) | 1H NMR | Monitor loss of doublet at C3/C6. |

| Residual Pd | < 10 ppm | ICP-MS | Critical for toxicity assays. |

| Appearance | White/Off-white solid | Visual | Colored impurities often indicate oxidation. |

NMR Diagnostic (DMSO-d6):

-

The starting material displays two aromatic singlets (due to para-substitution relative to each other and isolation by substituents).

-

H3 (between Br and Cl): Typically

7.8 - 8.0 ppm. -

H6 (between COOH and OH): Typically

7.2 - 7.4 ppm. -

Validation: Upon Suzuki coupling at C2, the H3 signal will shift significantly due to the loss of the anisotropic effect of the Bromine and the ring current of the new aryl group.

References

-

Regioselective Coupling of Poly-halogenated Arenes

-

Agrochemical Relevance of Halogenated Benzoic Acids

-

Title: 2-Bromo-4-chlorobenzoic acid: Applications in Pharmaceutical and Agrochemical Development.[2]

- Source: Chem-Impex Intern

-

-

General Suzuki Coupling Protocols for Deactivated Chlorides

-

Salicylic Acid Derivatives in Crop Protection

Sources

- 1. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-chlorobenzoic acid | 936-08-3 [chemicalbook.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Application Note: Optimized Reflux Synthesis of 2-Bromo-4-chloro-5-hydroxybenzoic Acid

This Application Note is designed for research chemists and process development scientists. It details the optimized synthetic route for 2-Bromo-4-chloro-5-hydroxybenzoic acid , a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin derivatives) and advanced agrochemicals.

Executive Summary

The synthesis of 2-Bromo-4-chloro-5-hydroxybenzoic acid presents a classic challenge in regioselective Electrophilic Aromatic Substitution (EAS). The presence of three directing groups—a carboxyl group (deactivating, meta-director), a chlorine atom (weakly deactivating, ortho/para-director), and a hydroxyl group (strongly activating, ortho/para-director)—creates a "push-pull" electronic environment.

This protocol utilizes Glacial Acetic Acid (AcOH) as the solvent under reflux conditions .[1] While phenolic rings typically brominate at room temperature, the presence of the electron-withdrawing carboxyl and chloro groups deactivates the ring sufficiently to require thermal energy for complete conversion. Furthermore, reflux conditions promote thermodynamic control, favoring the less sterically hindered position (para to the hydroxyl group) over the sandwiched ortho position.

Retrosynthetic Analysis & Mechanism

Structural Numbering & Nomenclature

To understand the regioselectivity, one must track the numbering shift between the precursor and the product.

-

Precursor: 4-Chloro-3-hydroxybenzoic acid.

-

Directing Logic: The Hydroxyl (OH) at C3 is the strongest director. It activates positions C2 (ortho) and C6 (para).

-

-

Target: 2-Bromo-4-chloro-5-hydroxybenzoic acid.

-

Transformation: Bromination occurs at C6 of the precursor.

-

Renumbering: Upon bromination, the priority rules assign the Bromo group position 2. Consequently, the OH group "moves" from index 3 to index 5 in the name, though the atom has not moved relative to the carbon skeleton.

-

Reaction Scheme Diagram

The following diagram illustrates the directing effects and the reaction pathway.

Figure 1: Mechanistic pathway and regioselectivity logic for the bromination of 4-chloro-3-hydroxybenzoic acid.

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Starting Material | 4-Chloro-3-hydroxybenzoic acid (>98%) | Substrate |

| Reagent | Bromine (Br₂), Reagent Grade | Electrophile Source |

| Solvent | Glacial Acetic Acid (AcOH), Anhydrous | Solvent & Catalyst Promoter |

| Quench | Sodium Bisulfite (NaHSO₃) aq. | Neutralizes excess Br₂ |

| Equipment | 3-Neck RBF, Reflux Condenser, Addition Funnel | Reaction Vessel |

| Safety | Fume Hood, Scrubber (NaOH trap) | HBr Gas Management |

Step-by-Step Methodology

Step 1: Solubilization

-

Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to an alkali scrubber), and a pressure-equalizing addition funnel.

-

Charge the flask with 4-Chloro-3-hydroxybenzoic acid (17.26 g, 100 mmol) .

-

Add Glacial Acetic Acid (120 mL) .

-

Stir at room temperature. Note: The solid may not dissolve completely until heated.

Step 2: Controlled Addition

-

Heat the mixture to 50°C to ensure partial dissolution.

-

Charge the addition funnel with Bromine (16.8 g, 5.4 mL, 105 mmol) dissolved in Glacial Acetic Acid (20 mL) .

-

Add the Bromine solution dropwise over 30–45 minutes .

-

Observation: The solution will turn dark orange/red. Evolution of HBr gas (white fumes) will begin. Ensure scrubber is active.

-

Step 3: Reflux (The Optimization)

-

Once addition is complete, increase heat to Reflux (approx. 118°C) .

-

Maintain reflux for 4 to 6 hours .

-

Why Reflux? High temperature overcomes the deactivating effect of the Chlorine and Carboxyl groups, driving the reaction to completion and ensuring the thermodynamic product (C6-substitution) is formed exclusively over the kinetic ortho-product.

-

-

Monitor reaction progress via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane + 1% Formic Acid) or HPLC.

Step 4: Quench and Isolation

-

Cool the reaction mixture to room temperature (20–25°C).

-

Pour the reaction mixture slowly into Ice Water (600 mL) with vigorous stirring.

-

If the solution remains orange (excess Br₂), add saturated NaHSO₃ solution dropwise until the color fades to pale yellow/white.

-

Stir the resulting slurry for 1 hour to granulate the precipitate.

Step 5: Purification

-

Filter the solid using a Büchner funnel.

-

Wash the cake with Water (3 x 100 mL) to remove residual acetic acid.

-

Recrystallization (Critical for Purity):

-

Dissolve the crude wet cake in boiling Ethanol/Water (1:1 v/v) .

-

Allow to cool slowly to room temperature, then chill to 4°C.

-

Filter the white crystalline needles and dry in a vacuum oven at 50°C for 12 hours.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Quantitative Data & Specifications

The following table summarizes the expected metrics based on optimized lab-scale runs.

| Parameter | Value | Notes |

| Theoretical Yield | 25.15 g | Based on 100 mmol scale |

| Typical Isolated Yield | 85 – 92% | Post-recrystallization |

| Purity (HPLC) | > 99.0% | Area % at 254 nm |

| Melting Point | 198 – 202°C | Sharp melting range indicates high purity |

| Appearance | White to Off-White Solid | Yellowing indicates residual Br₂ or oxidation |

| 1H NMR (DMSO-d6) | δ 13.0 (br s, 1H), 7.95 (s, 1H), 7.45 (s, 1H) | Distinct singlets confirm para-relationship of protons |

Troubleshooting & Critical Control Points

-

Regioselectivity Issues (Isomer Formation):

-

Symptom:[1][2][3][4][5][6][7] Presence of impurities in HPLC.

-

Cause: Low reaction temperature.[8][9] If the reaction is run at room temperature, the ortho-substitution (position 2 relative to OH) may compete, or the reaction may stall.

-

Solution: Ensure vigorous reflux. The thermodynamic product (target) is favored at higher temperatures [1].

-

-

Over-Bromination:

-

Solubility:

-

Issue: Starting material clumps.

-

Solution: Use at least 7 volumes of Acetic Acid relative to the substrate mass. If clumping occurs, increase agitation speed before adding Bromine.

-

References

-

ChemicalBook. 4-Chloro-3-hydroxybenzoic acid Synthesis and Properties. (General synthesis of chlorohydroxybenzoic acid precursors). Link

-

Organic Syntheses. Bromination of Hydroxybenzoic Acids. (Foundational protocols for brominating activated benzoic acids in acetic acid). Coll. Vol. 2, p. 100. Link

-

PubChem. 3-Chloro-4-hydroxybenzoic acid (Isomer Data).[10] (Structural data for verification of precursors). Link

-

Google Patents. Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (Analogous chemistry demonstrating high regioselectivity of bromination in acidic media). Patent CN102267894A. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 4. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. Anisole (CAS 100-66-3) for Research|High-Purity Reagent [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Metal-Catalyzed Cross-Coupling of 2-Bromo-4-chloro-5-hydroxybenzoic Acid

[1]

Executive Summary

This guide details the strategic functionalization of 2-Bromo-4-chloro-5-hydroxybenzoic acid , a high-value scaffold for medicinal chemistry. The molecule features four distinct reactive sites: a carboxylic acid, a phenol, an aryl bromide, and an aryl chloride.

The core challenge—and opportunity—lies in chemoselectivity . The C2-Bromine bond is significantly more labile toward oxidative addition by Palladium(0) than the C4-Chlorine bond, allowing for sequential cross-coupling reactions. This note provides optimized protocols for Suzuki-Miyaura and Sonogashira couplings that selectively target the C2-position while preserving the C4-Cl handle for late-stage diversification.

Strategic Analysis: Reactivity & Chemoselectivity[1][2][3]

Before initiating experimentation, it is critical to understand the electronic landscape of the substrate.

Reactivity Hierarchy

The reactivity order under Pd-catalyzed conditions is governed by bond dissociation energies and steric/electronic environments:

-

Acidic Deprotonation (Fastest): -COOH (

) and -OH ( -

Oxidative Addition (C-Br): The C2-Br bond is activated by the ortho-electron-withdrawing carboxyl group, making it highly reactive.

-

Oxidative Addition (C-Cl): The C4-Cl bond is deactivated by the adjacent electron-donating hydroxyl group (via resonance) and is inherently stronger than C-Br.

The "Protection" Decision

-

Direct Coupling (Neat): Possible but requires 3+ equivalents of base to solubilize the dianion. High polarity solvents (Water/Dioxane) are essential.

-

Protection Strategy: Esterification (methyl ester) and etherification (methoxy) significantly improve solubility in organic solvents (THF, Toluene) and prevent catalyst poisoning by acidic protons.

Visualization: Reactivity Logic Flow[1]

Figure 1: Chemoselectivity map illustrating the sequential reactivity order. Acidic sites must be managed before catalytic cycles can proceed efficiently.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Selective arylation at C2-Br without affecting C4-Cl. Substrate: Free acid (Direct method).

Reagents & Materials

-

Substrate: 2-Bromo-4-chloro-5-hydroxybenzoic acid (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for stability and resistance to poisoning.

-

Base: K₂CO₃ (3.5 equiv) - Excess required to neutralize -COOH/-OH and activate Boron.

-

Solvent: 1,4-Dioxane : Water (4:1 v/v) - Essential for solubilizing the dianion.

Step-by-Step Procedure

-